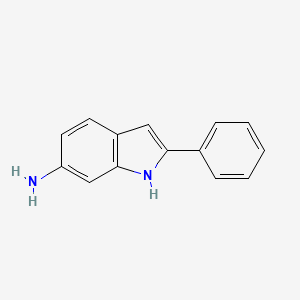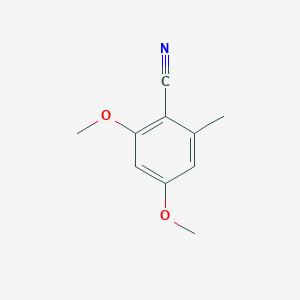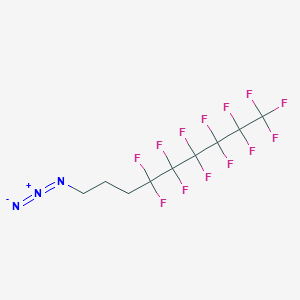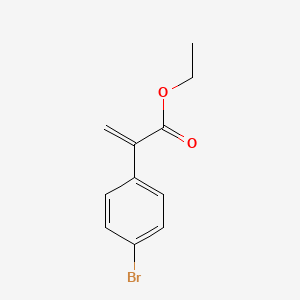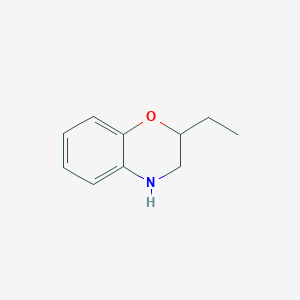
2-Chloro-3-(trimethylsilyl)pyridine
Übersicht
Beschreibung
2-Chloro-3-(trimethylsilyl)pyridine is a pyridine derivative . It is a clear colorless to brown liquid .
Synthesis Analysis
The synthesis of 2-Chloro-3-(trimethylsilyl)pyridine can be achieved from Pyridine and Chlorotrimethylsilane . Chemoselective directed metallation of 2-chloropyridine allows the synthesis of 2-substituted 3-carbonylated pyridines .Molecular Structure Analysis
The molecular formula of 2-Chloro-3-(trimethylsilyl)pyridine is C8H12ClNSi . The molecular weight is 185.73 . The InChI code is 1S/C8H12ClNSi/c1-11(2,3)7-5-4-6-10-8(7)9/h4-6H,1-3H3 .Chemical Reactions Analysis
The reaction of CoCl2 with lithium 4-methyl-N-(trimethylsilyl) pyridine-2-amide yielded the first binuclear, homoleptic Co(II) aminopyridinate complex . Trimethylsilyl chloride is reactive toward nucleophiles, resulting in the replacement of the chloride .Physical And Chemical Properties Analysis
2-Chloro-3-(trimethylsilyl)pyridine is a clear colorless to brown liquid . It has a density of 1.03g/cm3 . The boiling point is 222.4ºC at 760 mmHg . The flash point is 88.3ºC .Wissenschaftliche Forschungsanwendungen
1. Synthesis of Cyclopalladated Complexes
2-(Trimethylsilyl)pyridine has been used in the synthesis and characterization of cyclopalladated complexes. These complexes exhibit dynamic behavior in their proton nuclear magnetic resonance (NMR) spectra, indicating potential applications in understanding molecular dynamics and complex formation processes (Fuchita, Nakashima, Hiraki, Kawatani, & Ohnuma, 1988).
2. Formation of Metalla-[3]ferrocenophanes
2-Chloro-1,3-bis(trimethylsilyl)-1,3-diaza-2-metalla-[3]ferrocenophanes have been synthesized using this compound. These complexes have unique structural characteristics and are useful in the study of coordination chemistry and metallacycles (Wrackmeyer, Klimkina, & Milius, 2008).
3. Creation of Nitrogen-Containing Polycyclic Delta-Lactones
This compound has been utilized in synthesizing bicyclic nitrogen-containing lactones. These lactones, characterized by X-ray crystallography, contribute to the study of organic synthesis and molecular structure (Rudler, Denise, Parlier, & Daran, 2002).
4. Study of Mass Spectra of Pyridine Derivatives
The mass spectra of various pyridine derivatives, including those involving trimethylsilyl groups, have been extensively studied. This research provides insights into the fragmentation pathways and mass spectrometric analysis of complex organic molecules (Pearse & Jacobsson, 1980).
5. Synthesis of Borafluorene and Its Adducts
9-Azido-9-borafluorene, synthesized using trimethylsilyl azide, exists as a cyclic trimer in the solid state. This compound and its adducts have been characterized, offering valuable data for the study of boron chemistry and the properties of boron-centered compounds (Biswas, Oppel, & Bettinger, 2010).
6. Cycloaddition Reactions and Synthesis of Indolizines
Pyridinium and diazinium dicyanomethylides, involving trimethylsilyl groups, have been used in cycloaddition reactions to synthesize indolizines. This demonstrates the compound's utility in creating complex heterocyclic structures (Matsumoto, Uchida, Ikemi, Tanaka, Asahi, Kato, & Konishi, 1987).
Safety and Hazards
Eigenschaften
IUPAC Name |
(2-chloropyridin-3-yl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNSi/c1-11(2,3)7-5-4-6-10-8(7)9/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHSRUYPAJUPIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(N=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90504042 | |
| Record name | 2-Chloro-3-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90504042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(trimethylsilyl)pyridine | |
CAS RN |
77332-76-4 | |
| Record name | 2-Chloro-3-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90504042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




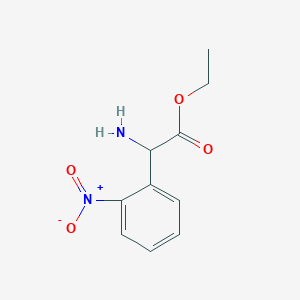
![6-Methoxyimidazo[1,2-b]pyridazine](/img/structure/B1610358.png)
![(3-Chloro-4-fluorophenyl)[4-fluoro-4-(hydroxymethyl)-1-piperidinyl]methanone](/img/structure/B1610361.png)
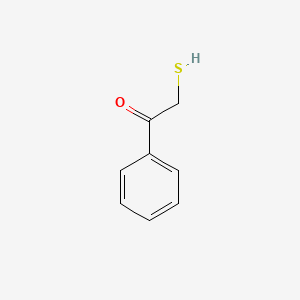
![2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1610363.png)



